An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectra of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride. As a molecule of interest in pharmaceutical research, a thorough understanding of its spectral characteristics is crucial for its synthesis, characterization, and quality control. This document provides a foundational understanding of the expected chemical shifts, multiplicity patterns, and the underlying principles governing them, synthesized from established spectral data of its constituent functional moieties.
Introduction: The Structural Significance of NMR
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for elucidating the intricate three-dimensional architecture of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed "map" of the chemical environment of each atom within a molecule. This guide focuses on the application of NMR in the structural characterization of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride, a compound featuring a substituted imidazole ring linked to a propanoic acid chain. The presence of the hydrochloride salt influences the electronic environment, particularly of the imidazole ring, which is reflected in the chemical shifts.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Imidazole Ring (H-4, H-5) | 7.0 - 8.0 | Doublets | 2H |
| Propanoic Acid (-CH₂-N) | 4.2 - 4.5 | Triplet | 2H |
| Propanoic Acid (-CH₂-COOH) | 2.8 - 3.1 | Triplet | 2H |
| Ethyl Group (-CH₂-CH₃) | 2.6 - 2.9 | Quartet | 2H |
| Ethyl Group (-CH₃) | 1.2 - 1.5 | Triplet | 3H |
Causality Behind Predicted Shifts:
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Carboxylic Acid Proton (10.0 - 13.0 ppm): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. This results in its characteristic downfield appearance as a broad singlet.[1][2][3][4] The exact chemical shift can be dependent on concentration and the solvent used.[1][2]
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Imidazole Ring Protons (7.0 - 8.0 ppm): The protons on the imidazole ring are in an aromatic environment and are thus deshielded. The presence of the positive charge on the imidazolium ring in the hydrochloride salt form further deshields these protons, shifting them downfield.
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Propanoic Acid Methylene Protons (-CH₂-N and -CH₂-COOH): The methylene group attached to the imidazole nitrogen (-CH₂-N) is expected to be more deshielded (4.2 - 4.5 ppm) due to the direct attachment to the electron-withdrawing imidazolium ring. The methylene group alpha to the carbonyl group (-CH₂-COOH) will appear further upfield (2.8 - 3.1 ppm). Both are expected to be triplets due to coupling with the adjacent methylene group.
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Ethyl Group Protons: The methylene protons of the ethyl group (-CH₂-CH₃) will be deshielded by the adjacent imidazole ring and will appear as a quartet around 2.6 - 2.9 ppm due to coupling with the methyl protons. The methyl protons (-CH₃) will be the most shielded aliphatic protons, appearing as a triplet around 1.2 - 1.5 ppm.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COO) | 170 - 180 |
| Imidazole Ring (C-2) | 145 - 155 |
| Imidazole Ring (C-4, C-5) | 115 - 130 |
| Propanoic Acid (-CH₂-N) | 45 - 55 |
| Propanoic Acid (-CH₂-COOH) | 30 - 40 |
| Ethyl Group (-CH₂) | 20 - 30 |
| Ethyl Group (-CH₃) | 10 - 15 |
Causality Behind Predicted Shifts:
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Carboxyl Carbon (170 - 180 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic downfield region for carboxylic acids.[1][2][4]
-
Imidazole Ring Carbons: The C-2 carbon, situated between two nitrogen atoms, is expected to be the most deshielded of the ring carbons (145 - 155 ppm). The C-4 and C-5 carbons will appear in the aromatic region, typically between 115 and 130 ppm.[5] The difference in their chemical shifts can be diagnostic of the substitution pattern.[5]
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons in the propanoic acid and ethyl groups are found in the upfield region of the spectrum, with their specific shifts determined by their proximity to electron-withdrawing groups.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride, the following experimental protocol is recommended:
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that can dissolve the hydrochloride salt is essential. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices. D₂O is often preferred for its ability to exchange with the acidic proton of the carboxylic acid, leading to its disappearance from the ¹H spectrum, which can aid in peak assignment.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise ratios.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0 ppm). However, due to its insolubility in D₂O, a secondary standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 15 ppm is appropriate to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of approximately 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The spectrum is referenced to the internal standard (e.g., DSS at 0 ppm).
Visualizing the Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure and the logical workflow for NMR analysis.
Caption: Molecular structure of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride.
Caption: Workflow for NMR-based structural analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrochloride. By understanding the expected chemical shifts and the principles that govern them, researchers can more effectively utilize NMR spectroscopy for the synthesis, identification, and purity assessment of this and structurally related compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, which is fundamental to rigorous scientific investigation in the pharmaceutical sciences.
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